molecular formula C18H20FN3O3 B5362558 1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid

1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid

カタログ番号 B5362558
分子量: 345.4 g/mol
InChIキー: SNSQPGMLPMYUKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential use in treating various inflammatory diseases.

作用機序

The mechanism of action of 1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid inhibitor involves the inhibition of this compound, which is a protein that plays a crucial role in the production of leukotrienes. Leukotrienes are pro-inflammatory molecules that are produced by immune cells in response to inflammation. By inhibiting this compound, this compound inhibitor can reduce the production of leukotrienes, thereby reducing the inflammatory response.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibitor can inhibit the production of leukotrienes in human leukocytes, which are immune cells that play a key role in the inflammatory response. In vivo studies have also shown that this compound inhibitor can reduce inflammation in animal models of asthma, arthritis, and psoriasis.

実験室実験の利点と制限

The use of 1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid inhibitor in lab experiments has several advantages, including its specificity for this compound and its ability to reduce the production of leukotrienes. However, this compound inhibitor has some limitations, including its potential toxicity and its limited solubility in water.

将来の方向性

There are several future directions for research on 1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid inhibitor. One potential direction is to investigate its potential use in treating other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Another direction is to develop more potent and selective this compound inhibitors that have fewer side effects and greater efficacy. Additionally, research could focus on developing new methods for synthesizing this compound inhibitor that are more efficient and cost-effective.

合成法

The synthesis of 1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid inhibitor involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound inhibitor involves the condensation of 3-(3-fluorophenyl)propanoic acid with 1H-pyrazole-1-carboxaldehyde, followed by the reduction of the resulting product with sodium borohydride. The final step involves the acylation of the piperidine ring with 4-chloro-4-oxobutyric acid, resulting in the formation of this compound inhibitor.

科学的研究の応用

1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid inhibitor has been extensively studied for its potential use in treating various inflammatory diseases, such as asthma, arthritis, and psoriasis. It works by inhibiting the activity of 5-lipoxygenase-activating protein (this compound), which is an important mediator of the inflammatory response. By inhibiting this compound, this compound inhibitor can reduce the production of leukotrienes, which are pro-inflammatory molecules that contribute to the development of inflammatory diseases.

特性

IUPAC Name

1-[3-(3-fluorophenyl)propanoyl]-4-pyrazol-1-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c19-15-4-1-3-14(13-15)5-6-16(23)21-11-7-18(8-12-21,17(24)25)22-10-2-9-20-22/h1-4,9-10,13H,5-8,11-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSQPGMLPMYUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。